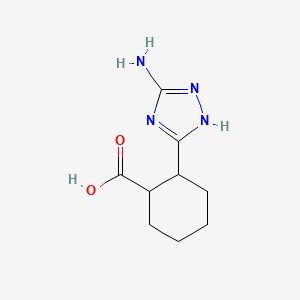
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinecarboxaldehydes are a class of organic compounds that include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and an aldehyde group (a carbonyl group attached to a hydrogen atom) . The “5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde” would be a specific compound within this class, with bromine, chlorine, and methyl groups attached to specific positions on the pyridine ring .
Synthesis Analysis
The synthesis of such compounds typically involves halogenation (the addition of halogens like bromine or chlorine) and methylation (the addition of a methyl group) of pyridinecarboxaldehydes . The exact methods and conditions would depend on the specific compound and could involve a variety of chemical reactions .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR), Raman, and UV-visible spectroscopy . These techniques can provide information on the vibrational and electronic properties of the molecule, which are related to its structure .Chemical Reactions Analysis
Pyridinecarboxaldehydes can undergo a variety of chemical reactions, including nucleophilic substitution and oxidation . The specific reactions and their mechanisms would depend on the exact structure of the compound and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
- 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde serves as a valuable synthetic intermediate in organic chemistry. Researchers use it to construct more complex molecules through various reactions, such as nucleophilic substitutions or condensations .
- Researchers have explored its derivatives as inhibitors of specific enzymes, including kinases. For instance, optimized p38α mitogen-activated protein kinase inhibitors have been synthesized from related pyridinylimidazoles .
Organic Synthesis and Intermediates
Medicinal Chemistry and Drug Development
Materials Science and Surface Chemistry
Mechanism of Action
The mechanism of action of a chemical compound refers to how it interacts with other molecules. For a pyridinecarboxaldehyde, this could involve reactions at the aldehyde group or the pyridine ring . The exact mechanisms would depend on the specific compound and the molecules it is interacting with .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWFWSGJWCMUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde | |
CAS RN |
1935331-10-4 |
Source


|
| Record name | 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2696781.png)
![1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid](/img/structure/B2696784.png)
![(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2696785.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2696787.png)
![Tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate;hydrochloride](/img/structure/B2696788.png)



![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2696794.png)
